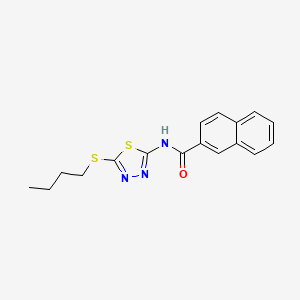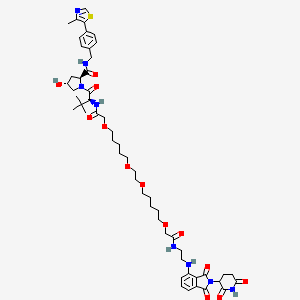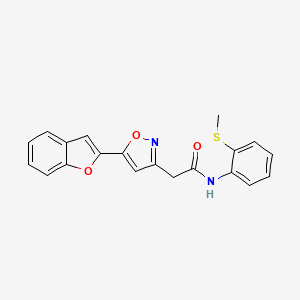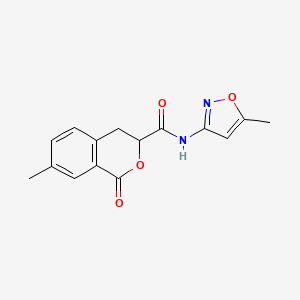
1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is also known as DFP-10825 and belongs to the class of urea derivatives.
Scientific Research Applications
Synthesis and Antibacterial Activity : Research has delved into the synthesis of novel heterocyclic compounds, including those with urea derivatives, aiming at antibacterial applications. For example, Azab et al. (2013) focused on creating new compounds with potential antibacterial properties by reacting precursors with various active methylene compounds (Azab, Youssef, & El‐Bordany, 2013).
Chemical Reactions and Complex Formation : Studies have investigated the reactions of urea derivatives with other chemical entities to study the effects of substituent groups on complex formation. For instance, Ośmiałowski et al. (2013) examined how different N-substituted ureas interact with 2-amino-1,8-naphthyridines and benzoates, highlighting the classical substituent effect on association (Ośmiałowski et al., 2013).
Anticancer Research : The synthesis of urea derivatives also extends to anticancer research, where new compounds are evaluated for their efficacy against various cancer cell lines. Hafez & El-Gazzar (2020) synthesized a novel series of pyridine derivatives with attached heterocyclic rings to assess their antitumor activities, finding some compounds showed higher activity than standard drugs (Hafez & El-Gazzar, 2020).
Antioxidant Properties : The exploration of antioxidant activities is another area of interest. Zaki et al. (2017) synthesized new pyrrolyl selenolopyridine compounds, which exhibited significant antioxidant activity compared to ascorbic acid, indicating their potential in oxidative stress management (Zaki et al., 2017).
Molecular Docking and Biological Screening : The design and synthesis of novel compounds are often followed by molecular docking studies to predict their biological activity. For example, Flefel et al. (2018) synthesized a series of pyridine derivatives, including those with pyrazole hybrids, and performed molecular docking screenings to evaluate their antimicrobial and antioxidant potential (Flefel et al., 2018).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O2/c19-13-3-4-14(20)16(10-13)23-18(27)22-8-9-25-17(26)6-5-15(24-25)12-2-1-7-21-11-12/h1-7,10-11H,8-9H2,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJPMZMMKZUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

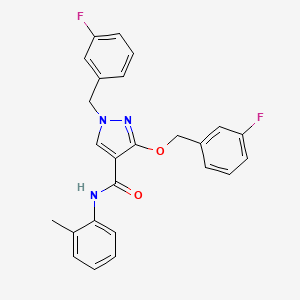
![2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2880934.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2880935.png)
![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)
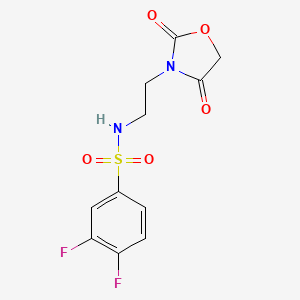
![4-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2880944.png)
